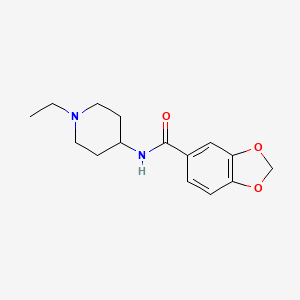![molecular formula C17H24O6 B5233064 diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)
diethyl [3-(4-methoxyphenoxy)propyl]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [3-(4-methoxyphenoxy)propyl]malonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a malonic acid derivative that possesses unique properties that make it suitable for use in research and development.
作用機序
The mechanism of action of diethyl [3-(4-methoxyphenoxy)propyl]malonate is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been shown to modulate the activity of various receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
Diethyl [3-(4-methoxyphenoxy)propyl]malonate has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, such as breast cancer and lung cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of diethyl [3-(4-methoxyphenoxy)propyl]malonate is its versatility in various research applications. It can be easily synthesized and purified, and its properties can be modified through various chemical modifications. Additionally, it has a relatively low toxicity profile, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of diethyl [3-(4-methoxyphenoxy)propyl]malonate is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
将来の方向性
There are several future directions for the research and development of diethyl [3-(4-methoxyphenoxy)propyl]malonate. One potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is the development of new synthetic methods for the preparation of diethyl [3-(4-methoxyphenoxy)propyl]malonate and its derivatives, which may lead to the discovery of new properties and applications. Additionally, the investigation of its potential as a building block for the synthesis of new functional materials, such as sensors and catalysts, is another potential direction for future research.
合成法
The synthesis of diethyl [3-(4-methoxyphenoxy)propyl]malonate involves the reaction of malonic acid diethyl ester with 4-methoxyphenol in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography. The yield of the reaction is typically between 50-60%, and the purity of the product can be confirmed through various analytical techniques, such as NMR and mass spectrometry.
科学的研究の応用
Diethyl [3-(4-methoxyphenoxy)propyl]malonate has been extensively used in scientific research due to its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, it has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, such as esters and amides.
特性
IUPAC Name |
diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-4-21-16(18)15(17(19)22-5-2)7-6-12-23-14-10-8-13(20-3)9-11-14/h8-11,15H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZAGCIGBZHNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=C(C=C1)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(4-methoxyphenoxy)propyl]propanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (5-{3-bromo-4-[(4-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5233003.png)
![methyl 2-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5233011.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)

![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)
![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)

![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
![2-[2-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone](/img/structure/B5233058.png)